N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a methoxyphenyl group, a naphthalenylmethylsulfanyl group, and a thiadiazolylsulfanyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 3-methoxyphenyl ethylideneamine, followed by the introduction of the naphthalenylmethylsulfanyl and thiadiazolylsulfanyl groups through various chemical reactions. Common reagents used in these steps include sulfur-containing compounds, amines, and aldehydes. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
Scientific Research Applications
N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer and has similar structural features.
Luteolin: A natural flavonoid with various pharmacological effects.
Uniqueness
N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4O2S3 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N4O2S3/c1-16(18-9-6-11-20(13-18)30-2)25-26-22(29)15-32-24-28-27-23(33-24)31-14-19-10-5-8-17-7-3-4-12-21(17)19/h3-13H,14-15H2,1-2H3,(H,26,29)/b25-16+ |
InChI Key |
JGBFYUYMBKSNIM-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)/C4=CC(=CC=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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